molecular formula C21H17BrO4 B4647418 4-propionylphenyl [(1-bromo-2-naphthyl)oxy]acetate

4-propionylphenyl [(1-bromo-2-naphthyl)oxy]acetate

Cat. No.: B4647418
M. Wt: 413.3 g/mol
InChI Key: AUFZSNACVXRCAM-UHFFFAOYSA-N
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Description

4-propionylphenyl [(1-bromo-2-naphthyl)oxy]acetate is a chemical compound with the molecular formula C21H17BrO4 and a molecular weight of 413.26 g/mol It is known for its unique structure, which combines a propionylphenyl group with a bromo-naphthyl-oxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propionylphenyl [(1-bromo-2-naphthyl)oxy]acetate typically involves the esterification of 4-propionylphenol with 2-[(1-bromo-2-naphthyl)oxy]acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-propionylphenyl [(1-bromo-2-naphthyl)oxy]acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis will produce the corresponding acids and alcohols.

Scientific Research Applications

4-propionylphenyl [(1-bromo-2-naphthyl)oxy]acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-propionylphenyl [(1-bromo-2-naphthyl)oxy]acetate involves its interaction with specific molecular targets. The bromine atom in the naphthyl ring can participate in electrophilic aromatic substitution reactions, while the ester linkage can be hydrolyzed to release active components. The propionyl group may also interact with biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-propionylphenyl acetate
  • 4-propionylphenyl [(1-chloro-2-naphthyl)oxy]acetate
  • 4-propionylphenyl [(1-fluoro-2-naphthyl)oxy]acetate

Uniqueness

4-propionylphenyl [(1-bromo-2-naphthyl)oxy]acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro or fluoro analogs. This uniqueness makes it valuable in specific synthetic applications where bromine’s reactivity is advantageous .

Properties

IUPAC Name

(4-propanoylphenyl) 2-(1-bromonaphthalen-2-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrO4/c1-2-18(23)15-7-10-16(11-8-15)26-20(24)13-25-19-12-9-14-5-3-4-6-17(14)21(19)22/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFZSNACVXRCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)COC2=C(C3=CC=CC=C3C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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